molecular formula C17H19BO2 B3269549 2-([1,1'-Biphenyl]-4-yl)-5,5-dimethyl-1,3,2-dioxaborinane CAS No. 5123-05-7

2-([1,1'-Biphenyl]-4-yl)-5,5-dimethyl-1,3,2-dioxaborinane

Cat. No. B3269549
CAS RN: 5123-05-7
M. Wt: 266.1 g/mol
InChI Key: YDDJRASPLUZILE-UHFFFAOYSA-N
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Description

Biphenyl, a compound related to your query, is an aromatic hydrocarbon with a molecular formula (C6H5)2. It forms colorless crystals and has a distinctively pleasant smell .


Synthesis Analysis

The synthesis of poly (paraphenylene)s (PPPs) bearing sterically π-congested 2,2′,6,6′-tetraphenyl-1,1′-biphenyl units has been achieved for the first time .


Molecular Structure Analysis

Biphenyl consists of two connected phenyl rings . In the gas phase, the molecule exists in two enantiomorphic twisted forms with an angle between the planes of the two rings of 44.4° .


Chemical Reactions Analysis

The chemical reactions of biphenyl and similar compounds can be complex and varied. For example, the blockade of PD-L1 surface with antibodies or macrocyclic peptides can antagonize PD-1 binding .


Physical And Chemical Properties Analysis

Biphenyl is a solid at room temperature, with a melting point of 69.2 °C (156.6 °F). It is insoluble in water, but soluble in typical organic solvents .

Scientific Research Applications

Biodegradation of Polychlorinated Biphenyls (PCBs)

Polychlorinated biphenyls (PCBs) are persistent organic pollutants that pose environmental and health risks. Recent research has highlighted the potential of microbial degradation to transform PCB congeners. Specifically, under anaerobic conditions, microbial dechlorination plays a crucial role in breaking down high-chlorinated PCBs. The resulting low-chlorinated compounds can then undergo aerobic degradation, ultimately leading to complete mineralization .

Covalent Organic Frameworks (COFs) for Gas Storage and Separation

The compound’s structure suggests that it could serve as a building block for covalent organic frameworks (COFs). COFs exhibit hierarchical porosity and have applications in gas storage and separation. These materials can selectively adsorb gases, making them promising candidates for gas storage, such as hydrogen or methane, and gas separation processes .

Capacitors and Transformers

Historically, PCBs found widespread use in capacitors and transformers. Approximately 50% of PCBs were incorporated into capacitors, while transformers accounted for around 25% of their applications .

Hydraulic and Lubrication Fluids

PCBs were also employed in hydraulic and lubrication fluids, constituting approximately 6% of their overall usage .

NCR Paper

Although a minor application, PCBs were used in NCR (No Carbon Required) paper, making up less than 4% of their total applications .

Plasticizers

PCBs were present in various plasticizer formulations, contributing to approximately 9% of their overall usage .

Safety and Hazards

Biphenyl is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The future directions in the field of organic compounds like biphenyl are vast. For instance, the discovery and development of small molecule agents interfering in the PD-1 pathway are actively being pursued .

properties

IUPAC Name

5,5-dimethyl-2-(4-phenylphenyl)-1,3,2-dioxaborinane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19BO2/c1-17(2)12-19-18(20-13-17)16-10-8-15(9-11-16)14-6-4-3-5-7-14/h3-11H,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDDJRASPLUZILE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OCC(CO1)(C)C)C2=CC=C(C=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19BO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20789587
Record name 2-([1,1'-Biphenyl]-4-yl)-5,5-dimethyl-1,3,2-dioxaborinane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20789587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-([1,1'-Biphenyl]-4-yl)-5,5-dimethyl-1,3,2-dioxaborinane

CAS RN

5123-05-7
Record name 2-([1,1'-Biphenyl]-4-yl)-5,5-dimethyl-1,3,2-dioxaborinane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20789587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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